(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
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Overview
Description
JWH 398 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is a derivative of JWH 398, which is known to activate both cannabinoid receptor 1 and cannabinoid receptor 2. This compound is often used in forensic and research applications to study the metabolism of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH 398. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the 5-position of the pentyl chain .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve similar hydroxylation reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .
Comparison with Similar Compounds
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 073 N-(5-hydroxypentyl) metabolite
- AM-2201 N-(5-hydroxypentyl) metabolite
Uniqueness: JWH 398 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the N-pentyl chain. This structural modification can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile compared to other similar compounds .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQEAJNLISWKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017849 |
Source
|
Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-69-9 |
Source
|
Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?
A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate JWH 398 N-(5-hydroxypentyl) metabolite in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []
Q2: Was the method successful in extracting and detecting JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?
A2: Yes, the research confirmed that JWH 398 N-(5-hydroxypentyl) metabolite could be successfully extracted from equine urine and detected using the LC-MS/MS method. []
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